N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O4/c1-29-12-8-6-11(7-9-12)25-18(27)16-17(19(25)28)24(23-22-16)10-15(26)21-14-5-3-2-4-13(14)20/h2-9,16-17H,10H2,1H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRPZRCEQYDGFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrrolo[3,4-d][1,2,3]triazole core through cyclization reactions.
- Introduction of the 2-chlorophenyl and 4-methoxyphenyl groups via substitution reactions.
- Acetylation to introduce the acetamide functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. The presence of triazole rings has been linked to the inhibition of various bacterial strains. Specifically:
- Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Target Organisms : Preliminary studies suggest effectiveness against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae.
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition of growth |
| Klebsiella pneumoniae | Significant antimicrobial effects |
Anticancer Properties
The compound has garnered attention for its potential anticancer activities. Related studies have shown that triazole derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : It is hypothesized that the compound may inhibit enzymes involved in cancer cell metabolism or disrupt DNA synthesis.
- Cell Lines Tested : Research has primarily focused on breast cancer and leukemia cell lines.
| Cancer Type | Effect Observed |
|---|---|
| Breast Cancer | Induction of apoptosis |
| Leukemia | Inhibition of cell proliferation |
Antimicrobial Efficacy Study
In a comparative study of triazole derivatives' antimicrobial properties:
- Compounds similar to N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Anticancer Study
A pivotal study on the anticancer effects of triazole-based compounds revealed:
- Enhanced cytotoxic effects against various cancer cell lines when sulfanyl substitutions were present. This suggests that modifications to the compound's structure could lead to improved efficacy.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide include other heterocyclic compounds with similar ring structures and functional groups. Examples might include:
- N-(2-chlorophenyl)-2-(5-(4-hydroxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide
- N-(2-bromophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a synthetic compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorophenyl group and a pyrrolo-triazole moiety. Its molecular formula is C_{20}H_{19ClN_4O_3 with a molecular weight of approximately 410.84 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Antiviral Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit antiviral properties. For instance, compounds with similar structural motifs have shown potent inhibition against human adenovirus (HAdV) with selectivity indexes exceeding 100 and IC50 values in the low micromolar range. Notably, one derivative demonstrated an IC50 of 0.27 μM against HAdV while maintaining low cytotoxicity levels (CC50 = 156.8 μM) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Related compounds have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. In vitro studies have indicated that such derivatives can inhibit urease activity significantly .
Anti-Ischaemic Activity
In vivo studies have evaluated the anti-ischaemic activity of related compounds. For example, a cinnamide derivative exhibited significant neuroprotective effects in models of acute cerebral ischaemia. It prolonged survival times in test subjects and decreased mortality rates at all tested doses . This suggests that this compound may also possess similar protective effects.
Mechanistic Insights
Mechanistic studies on related compounds indicate that they may interact with viral DNA replication processes and later stages of the viral life cycle . These insights are crucial for understanding how this compound could exert its biological effects.
Data Summary Table
| Biological Activity | Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Antiviral | Similar Derivative | 0.27 | 156.8 | >100 |
| Antimicrobial | Related Compound | Moderate | - | - |
| Anti-Ischaemic | Cinnamide Derivative | - | - | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
